

Synthesis of Furfuryl Tetrahydropyranyl Adenine: A Technical Guide

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Compound of Interest

Compound Name: *Furfuryl tetrahydropyranyladenine*

Cat. No.: *B184445*

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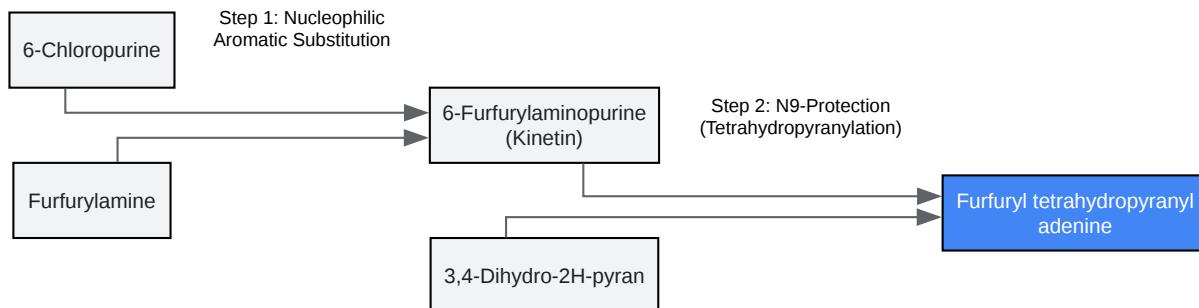
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Furfuryl tetrahydropyranyl adenine, a compound of interest in various research and development fields. This document outlines the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Core Synthesis Pathway

The synthesis of Furfuryl tetrahydropyranyl adenine, also known as 6-(furfylamino)-9-(tetrahydropyran-2-yl)purine, is typically achieved through a two-step process. The general strategy involves the initial synthesis of 6-furfylaminopurine (kinetin) followed by the protection of the N9 position of the purine ring with a tetrahydropyranyl (THP) group. This approach is favored for its efficiency and the stability of the resulting product.[\[1\]](#)

Diagram of the Synthesis Pathway

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Caption: General two-step synthesis pathway for Furfuryl tetrahydropyranyl adenine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Furfuryl tetrahydropyranyl adenine. The data is compiled from typical laboratory-scale preparations and may be optimized for larger-scale production.

Step	Reactant 1	Reactant 2	Solvent	Catalyst /Reagent	Temperature (°C)	Time (h)	Yield (%)
1	6-Chloropurine	Furfurylamine	n-Butanol	Triethylamine	Reflux	4 - 6	~75-85
2	6-Furfurylaminopurine	3,4-Dihydro-2H-pyran	Dimethylformamide (DMF)	p-Toluenesulfonic acid	20 - 25	12 - 18	~80-90

Experimental Protocols

The detailed methodologies for the key experimental steps are provided below. These protocols are based on established procedures for analogous chemical transformations.

Step 1: Synthesis of 6-Furfurylaminopurine (Kinetin)

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C6 position of the purine ring is displaced by furfurylamine.

Materials:

- 6-Chloropurine
- Furfurylamine
- n-Butanol
- Triethylamine
- Ethanol
- Deionized water

Procedure:

- A mixture of 6-chloropurine, a molar excess of furfurylamine, and triethylamine in n-butanol is prepared in a round-bottom flask equipped with a reflux condenser.
- The reaction mixture is heated to reflux and maintained at this temperature for 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the mixture is allowed to cool to room temperature, during which a precipitate of 6-furfurylaminopurine hydrochloride may form.
- The solvent is removed under reduced pressure.
- The resulting solid is suspended in water, and the pH is adjusted to approximately 8-9 with an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt.
- The crude product is collected by filtration, washed with cold water, and then recrystallized from aqueous ethanol to yield pure 6-furfurylaminopurine (kinetin).

Step 2: Synthesis of Furfuryl tetrahydropyranyl adenine

In this step, the N9 position of the synthesized 6-furfurylaminopurine is protected with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Materials:

- 6-Furfurylaminopurine (Kinetin)
- 3,4-Dihydro-2H-pyran (DHP)
- Dimethylformamide (DMF), anhydrous
- p-Toluenesulfonic acid (p-TsOH)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine

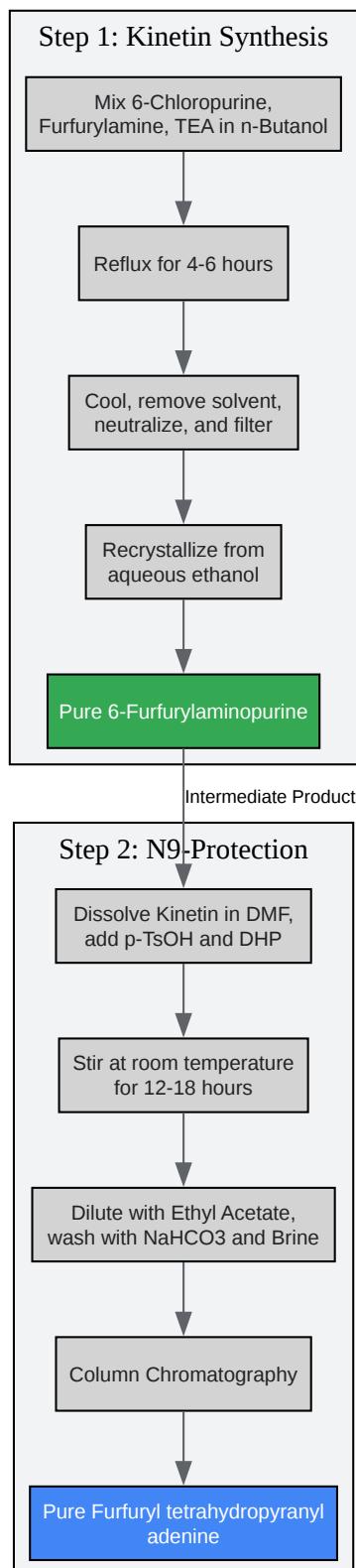
Procedure:

- 6-Furfurylaminopurine is dissolved in anhydrous dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- A catalytic amount of p-toluenesulfonic acid is added to the solution.
- A molar excess of 3,4-dihydro-2H-pyran is added dropwise to the reaction mixture at room temperature.
- The reaction is stirred at room temperature for 12 to 18 hours. Reaction progress is monitored by TLC.
- Once the reaction is complete, the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

- The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Furfuryl tetrahydropyranyl adenine.

Experimental Workflow

The logical flow of the experimental process, from starting materials to the final purified product, is depicted in the following diagram.

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Caption: A flowchart illustrating the experimental workflow for the synthesis of Furfuryl tetrahydropyranyl adenine.

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References

- 1. pubs.acs.org [pubs.acs.org]
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